molecular formula C12H12BrN7 B2633939 4-bromo-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole CAS No. 2415540-71-3

4-bromo-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole

Cat. No. B2633939
CAS RN: 2415540-71-3
M. Wt: 334.181
InChI Key: XIMWKLOOQBEKPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic approaches for triazolothiadiazine derivatives, including this compound, have been actively investigated. Researchers have explored diverse methods to construct this scaffold, aiming for efficient and scalable synthesis. These derivatives serve as synthetic intermediates and potential pharmaceutical agents . Specific synthetic routes for this compound would require further examination of relevant literature.


Molecular Structure Analysis

The molecular structure of 4-bromo-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole involves intricate interactions between the triazole and thiadiazine moieties. The fusion of these two pharmacologically active rings results in a core scaffold with specific hydrogen bond accepting and donating characteristics. These interactions play a crucial role in its bioactivity and binding to target receptors .


Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, it’s essential to explore its reactivity. Researchers have investigated its behavior under various conditions, including functional group modifications, cyclizations, and derivatizations. These reactions contribute to the diversification of its derivatives and potential applications .

Mechanism of Action

Understanding the mechanism of action is critical for drug development. Although detailed studies on this compound’s mechanism are scarce, in silico pharmacokinetic and molecular modeling studies have been conducted. These investigations shed light on its interactions with biological targets and potential therapeutic pathways .

properties

IUPAC Name

6-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN7/c13-10-3-15-19(7-10)6-9-4-18(5-9)12-2-1-11-16-14-8-20(11)17-12/h1-3,7-9H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMWKLOOQBEKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NN3C=NN=C3C=C2)CN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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